4-[(4-Pyridinylmethyl)amino]benzoic acid 4-[(4-Pyridinylmethyl)amino]benzoic acid
Brand Name: Vulcanchem
CAS No.: 5966-20-1
VCID: VC21296139
InChI: InChI=1S/C13H12N2O2/c16-13(17)11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10/h1-8,15H,9H2,(H,16,17)
SMILES: C1=CC(=CC=C1C(=O)O)NCC2=CC=NC=C2
Molecular Formula: C13H12N2O2
Molecular Weight: 228.25 g/mol

4-[(4-Pyridinylmethyl)amino]benzoic acid

CAS No.: 5966-20-1

Cat. No.: VC21296139

Molecular Formula: C13H12N2O2

Molecular Weight: 228.25 g/mol

* For research use only. Not for human or veterinary use.

4-[(4-Pyridinylmethyl)amino]benzoic acid - 5966-20-1

Specification

CAS No. 5966-20-1
Molecular Formula C13H12N2O2
Molecular Weight 228.25 g/mol
IUPAC Name 4-(pyridin-4-ylmethylamino)benzoic acid
Standard InChI InChI=1S/C13H12N2O2/c16-13(17)11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10/h1-8,15H,9H2,(H,16,17)
Standard InChI Key VHINPRZMCMMAMA-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(=O)O)NCC2=CC=NC=C2
Canonical SMILES C1=CC(=CC=C1C(=O)O)NCC2=CC=NC=C2

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Identification

4-[(4-Pyridinylmethyl)amino]benzoic acid is cataloged in chemical databases with specific identifiers that allow for precise recognition in the scientific community. The compound is registered in PubChem with CID 935163 and has been documented since 2005, with the most recent modification to its entry occurring on April 5, 2025 . Several synonyms exist for this compound, including 4-[(pyridin-4-ylmethyl)amino]benzoic acid, 4-((Pyridin-4-ylmethyl)amino)benzoic acid, and 4-[(Pyridin-4-ylmethyl)-amino]-benzoic acid, providing researchers with multiple search terms to locate information about this chemical entity . The compound also has a CAS registry number of 5966-20-1, which serves as a unique identifier in chemical substance databases .

The systematic IUPAC name for this compound is 4-(pyridin-4-ylmethylamino)benzoic acid, which precisely describes its molecular structure according to international chemical nomenclature standards . This naming system clearly indicates the presence of a pyridine ring at the 4-position, connected via a methyl bridge to an amino group, which is further attached to a benzoic acid moiety at its para position. For biological applications, the compound has also been assigned the IUPAC condensed name pyrid-4-ylmethyl-4Abz-OH and is represented in the HELM notation system as PEPTIDE1{[c1cc(ccc1C(=O)O)NCc2ccncc2]}$$$$ .

Structural Features and Molecular Descriptors

The molecular structure of 4-[(4-Pyridinylmethyl)amino]benzoic acid consists of two main aromatic systems: a benzoic acid ring and a pyridine ring, connected through a methylamino linkage. The benzoic acid component features a carboxylic acid group at the para position relative to the amino substituent, while the pyridine ring contains a nitrogen atom at the 4-position . This arrangement creates a molecule with distinct electronic and spatial characteristics that influence its chemical behavior and potential biological interactions.

Several standardized molecular descriptors provide a comprehensive digital representation of this compound's structure. The InChI (International Chemical Identifier) for this compound is InChI=1S/C13H12N2O2/c16-13(17)11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10/h1-8,15H,9H2,(H,16,17), which encodes its complete structural information in a machine-readable format . The corresponding InChIKey is VHINPRZMCMMAMA-UHFFFAOYSA-N, providing a fixed-length identifier that can be used for web searches and database lookups . The SMILES notation C1=CC(=CC=C1C(=O)O)NCC2=CC=NC=C2 offers another standardized way to represent the molecule's structure in linear text format .

Table 1: Molecular Identifiers for 4-[(4-Pyridinylmethyl)amino]benzoic acid

Identifier TypeValue
PubChem CID935163
CAS Number5966-20-1
Molecular FormulaC13H12N2O2
Molecular Weight228.25 g/mol
InChIInChI=1S/C13H12N2O2/c16-13(17)11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10/h1-8,15H,9H2,(H,16,17)
InChIKeyVHINPRZMCMMAMA-UHFFFAOYSA-N
SMILESC1=CC(=CC=C1C(=O)O)NCC2=CC=NC=C2

Physical and Chemical Properties

The physical and chemical properties of 4-[(4-Pyridinylmethyl)amino]benzoic acid are significant determinants of its behavior in various chemical and biological systems. While specific experimental data for this exact compound is limited in the provided sources, properties can be inferred from its structural characteristics and similar compounds. Based on structural analysis, the compound is expected to exist as a solid at room temperature, given the presence of the carboxylic acid group and aromatic rings .

The compound contains both acidic and basic functional groups. The carboxylic acid moiety contributes acidic properties, while the pyridine nitrogen and the secondary amine provide basic sites. This amphoteric nature suggests potential for multiple interaction types in biological systems. The compound likely exhibits moderate solubility in polar organic solvents such as methanol, DMSO, and potentially limited solubility in water, with solubility increasing under acidic or basic conditions due to ionization of the carboxylic acid or protonation of the basic nitrogen atoms .

By comparison with related compounds, we can estimate certain properties. For instance, the structurally similar 4-((2-pyridinylmethyl)amino)benzoic acid has a reported density of 1.301 g/cm³, a boiling point of 429°C at 760 mmHg, and a flash point of 213.2°C . These values provide a reasonable approximation for our compound of interest, though exact values may differ slightly due to the different position of the nitrogen in the pyridine ring.

Synthesis and Preparation Methods

Laboratory Preparation Techniques

Based on the information provided for analogous compounds, the synthesis of 4-[(4-Pyridinylmethyl)amino]benzoic acid in laboratory settings likely involves careful control of reaction conditions to optimize yield and purity. According to the synthetic procedures described for similar compounds, the preparation may involve dissolving 4-aminobenzoic acid in pyridine or another suitable solvent, followed by the addition of the appropriate pyridine derivative . The reaction mixture would typically be refluxed for an extended period, potentially more than 24 hours, to ensure complete conversion.

For purification purposes, the crude product might be subjected to recrystallization from an appropriate solvent system or purified using column chromatography. The progress of the reaction and purity of the final product could be monitored using thin-layer chromatography (TLC) and confirmed using spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

It's worth noting that specific adaptations of these general methods may be necessary to optimize the synthesis of 4-[(4-Pyridinylmethyl)amino]benzoic acid. Factors such as the electronic effects of the pyridine nitrogen at the 4-position and the reactivity of the amino group in 4-aminobenzoic acid would need to be considered in designing an efficient synthetic route.

Structure-Activity Relationships

Structural Features and Biological Activity

Understanding the relationship between the structural features of 4-[(4-Pyridinylmethyl)amino]benzoic acid and its potential biological activities requires consideration of the functional groups present and their spatial arrangement. The compound contains several key structural elements that can contribute to biological interactions: the carboxylic acid group, the secondary amine linkage, the aromatic rings, and the pyridine nitrogen.

The carboxylic acid group at the para position of the benzoic acid ring provides an acidic site capable of forming salt bridges with positively charged amino acid residues in protein targets. This functional group also enables hydrogen bonding interactions that can be crucial for molecular recognition in biological systems . The secondary amine linkage serves as both a hydrogen bond donor and acceptor, potentially forming important interactions with biological targets. This functional group also introduces flexibility into the molecule, allowing it to adopt different conformations that might be necessary for binding to specific biological receptors.

The presence of the pyridine ring with a nitrogen at the 4-position creates a basic site that can interact with acidic residues in proteins or undergo protonation under physiological conditions. The positioning of this nitrogen might be particularly important for specific biological activities; notably, the search results include information about both 4-pyridinyl and 2-pyridinyl variants, suggesting that the position of the nitrogen in the pyridine ring could significantly influence the compound's biological properties .

Comparison with Structural Analogs

Examining structural analogs of 4-[(4-Pyridinylmethyl)amino]benzoic acid provides insights into how specific structural modifications might affect biological activity. One closely related compound is 4-((2-pyridinylmethyl)amino)benzoic acid, which differs only in the position of the nitrogen in the pyridine ring (2-position instead of 4-position) . This subtle change in the position of a single atom could significantly alter the compound's electronic properties, hydrogen bonding capabilities, and three-dimensional shape, potentially leading to different biological activities.

Another structural analog is 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid, which features a more complex heterocyclic system including both pyridine and pyrimidine rings . This compound has been identified as an intermediate in the synthesis of nilotinib, a drug used in the treatment of chronic myelogenous leukemia . The additional structural complexity in this analog, particularly the incorporation of the pyrimidine ring, appears to confer specific anticancer properties.

These comparisons highlight how relatively minor structural modifications can significantly impact biological activity. For 4-[(4-Pyridinylmethyl)amino]benzoic acid, the specific arrangement of its functional groups—particularly the 4-position of the nitrogen in the pyridine ring—may confer unique biological properties distinct from those of its structural analogs.

Analytical Methods and Characterization

Spectroscopic Identification

The characterization and identification of 4-[(4-Pyridinylmethyl)amino]benzoic acid typically involve various spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon (¹³C) NMR, would provide detailed information about the compound's structure. The expected ¹H NMR spectrum would show characteristic signals for the aromatic protons of both the benzoic acid and pyridine rings, the methylene protons connecting the two rings, the exchangeable proton of the secondary amine, and the carboxylic acid proton. Similarly, ¹³C NMR would reveal the carbon environments present in the molecule, including the distinctive carbonyl carbon of the carboxylic acid group.

Infrared (IR) spectroscopy would be useful for identifying the functional groups present in the compound. Key absorption bands would likely include those corresponding to the O-H stretching of the carboxylic acid (typically a broad band around 3000-2500 cm⁻¹), the C=O stretching of the carboxylic acid (around 1700-1680 cm⁻¹), the N-H stretching of the secondary amine (around 3300 cm⁻¹), and various bands associated with the aromatic rings.

Mass spectrometry would provide information about the molecular weight and fragmentation pattern of the compound. Given its molecular formula of C₁₃H₁₂N₂O₂ and molecular weight of 228.25 g/mol, the mass spectrum would be expected to show a molecular ion peak at m/z 228 . Characteristic fragmentation patterns might include the loss of the carboxylic acid group or cleavage at the C-N bond connecting the pyridinylmethyl group to the aminobenzoic acid moiety.

Chromatographic Analysis

Chromatographic techniques play a crucial role in the analysis and purification of 4-[(4-Pyridinylmethyl)amino]benzoic acid. High-Performance Liquid Chromatography (HPLC) would be particularly useful for assessing the purity of synthesized samples and for quantitative analysis in various applications. Based on the compound's structural features, reverse-phase HPLC using a C18 column would likely be effective, with a mobile phase consisting of a mixture of water and an organic solvent such as methanol or acetonitrile, potentially with the addition of an acid modifier to control the ionization state of the carboxylic acid group.

Thin-Layer Chromatography (TLC) provides a simpler alternative for monitoring reactions and preliminary purity assessments. A suitable TLC system might involve a silica gel stationary phase and a mobile phase comprising a mixture of organic solvents such as ethyl acetate, methanol, and ammonia or acetic acid to control the migration of the ionizable groups in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) might also be applicable, though derivatization of the carboxylic acid group would likely be necessary to enhance volatility and improve chromatographic performance. Such derivatization could involve conversion to a methyl or trimethylsilyl ester prior to analysis.

These analytical methods collectively provide a comprehensive approach to the identification, characterization, and quality control of 4-[(4-Pyridinylmethyl)amino]benzoic acid in research and potential applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator